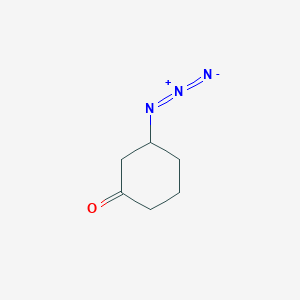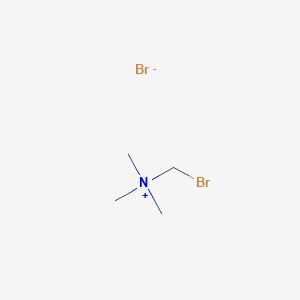
4-Chloro-3,5-dinitrophenylacetic acid
Vue d'ensemble
Description
4-Chloro-3,5-dinitrophenylacetic acid is an organic compound with the molecular formula C8H5ClN2O6. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is known for its applications in various chemical and biological assays, particularly as a fluorescent dye in immunosorbent assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dinitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process can be summarized as follows:
Nitration Reaction: 4-Chlorophenylacetic acid is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce nitro groups at the 3- and 5-positions of the phenyl ring.
Reaction Conditions: The nitration reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction.
Purification: Employing techniques such as crystallization and recrystallization to purify the product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dinitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro groups.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Substituted Phenylacetic Acids: Nucleophilic substitution reactions produce various substituted phenylacetic acids.
Applications De Recherche Scientifique
4-Chloro-3,5-dinitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in immunosorbent assays to detect antibodies and antigens.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dinitrophenylacetic acid in biological assays involves its ability to form complexes with antibodies or antigens. The compound’s fluorescent properties allow it to be used as a marker in enzyme-linked immunosorbent assays (ELISA), where it binds to the target molecule and produces a detectable signal .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Similar in structure but with a carboxyl group instead of an acetic acid moiety.
4-Chloro-3,5-dinitropyrazole: Contains a pyrazole ring instead of a phenyl ring.
3,5-Dinitrophenylacetic acid: Lacks the chlorine substitution at the 4-position.
Uniqueness
4-Chloro-3,5-dinitrophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and nitro groups makes it particularly useful in fluorescence-based assays and coupling reactions .
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dinitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBAUWVKPNAFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497101 | |
| Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-34-1 | |
| Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B3394587.png)



![4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide](/img/structure/B3394614.png)



![4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid](/img/structure/B3394653.png)
